molecular formula C11H11NO B11912667 1,3-Dimethylquinolin-4(1H)-one

1,3-Dimethylquinolin-4(1H)-one

Cat. No.: B11912667
M. Wt: 173.21 g/mol
InChI Key: IKXDPOIWHSRSLR-UHFFFAOYSA-N
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Description

1,3-Dimethylquinolin-4(1H)-one: is a heterocyclic aromatic organic compound It belongs to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethylquinolin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminoacetophenone derivatives with suitable reagents under acidic or basic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, alkylating agents, and Friedel-Crafts catalysts.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or alkylated quinoline derivatives.

Scientific Research Applications

1,3-Dimethylquinolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Research has explored its potential as an antimicrobial, antiviral, and anticancer agent. Its derivatives have shown promise in preclinical studies for various therapeutic applications.

    Industry: this compound is utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 1,3-Dimethylquinolin-4(1H)-one exerts its effects depends on its specific application:

    Biological Activity: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

    Chemical Reactivity: The presence of the quinoline ring system allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

1,3-Dimethylquinolin-4(1H)-one can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound with a simpler structure, lacking the methyl groups at positions 1 and 3.

    2-Methylquinoline: A derivative with a single methyl group at position 2, showing different reactivity and properties.

    4-Hydroxyquinoline: A hydroxylated derivative with distinct chemical behavior and biological activity.

Uniqueness: this compound is unique due to the presence of two methyl groups at positions 1 and 3, which influence its chemical reactivity and biological interactions. This structural feature can enhance its stability, solubility, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1,3-dimethylquinolin-4-one

InChI

InChI=1S/C11H11NO/c1-8-7-12(2)10-6-4-3-5-9(10)11(8)13/h3-7H,1-2H3

InChI Key

IKXDPOIWHSRSLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C2C1=O)C

Origin of Product

United States

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